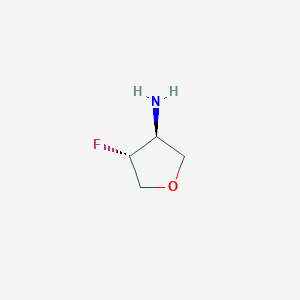

(3S,4R)-4-Fluorotetrahydrofuran-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-4-fluorooxolan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFNMXYQEIJFEA-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Strategies for 3s,4r 4 Fluorotetrahydrofuran 3 Amine

Identification of Key Disconnections and Precursors for Fluorotetrahydrofuran-3-amine Synthesis

Retrosynthetic analysis of (3S,4R)-4-Fluorotetrahydrofuran-3-amine suggests that the most logical disconnections are the carbon-nitrogen (C-N) and carbon-fluorine (C-F) bonds. amazonaws.com This approach simplifies the target molecule to a core tetrahydrofuran (B95107) structure functionalized with other groups, such as hydroxyls, that can be converted into the desired amine and fluoride (B91410).

Key Disconnections:

C-N Bond Disconnection: This leads back to a precursor such as a (3S,4R)-4-fluorotetrahydrofuran-3-ol or a derivative with a suitable leaving group at the C3 position, which can be displaced by an azide (B81097) or another nitrogen nucleophile.

C-F Bond Disconnection: This points to a precursor like a (3S,4R)-3-aminotetrahydrofuran-4-ol, where the hydroxyl group can be replaced by fluorine.

Simultaneous Disconnection: A more convergent approach might involve disconnecting both C-N and C-F bonds, leading back to a precursor like a 3,4-epoxytetrahydrofuran. The stereospecific opening of the epoxide ring by a fluoride source and then a nitrogen source (or vice versa) can establish the required trans stereochemistry.

These disconnections highlight the importance of chiral precursors that can establish the stereochemistry of the tetrahydrofuran ring early in the synthesis. uni-saarland.de A common strategy involves starting from a known chiral molecule, such as a chirally-pure lactam, which can be elaborated into the substituted tetrahydrofuran ring system. nih.gov Alternatively, stereoselective cyclization reactions, such as intramolecular Williamson ether synthesis from a chiral diol or haloalcohol, can be employed to construct the core ring structure with the desired relative stereochemistry. uni-saarland.denih.gov

Table 1: Potential Precursors for this compound Synthesis

| Precursor Type | Description | Synthetic Utility |

|---|---|---|

| Chiral Lactams | Cyclic amides with defined stereocenters. | Can be opened and re-cyclized to form the tetrahydrofuran ring. nih.gov |

| Substituted Dihydrofurans | Unsaturated heterocyclic precursors. | Can undergo stereoselective dihydroxylation, epoxidation, or other additions to install functionality. |

| Chiral Diols | Acyclic precursors with two hydroxyl groups. | Can be cyclized to form the tetrahydrofuran ring, often via conversion of one hydroxyl to a leaving group. nih.gov |

| Tetrahydrofuran-3-ones | Ketone precursors. | Allow for diastereoselective reduction to an alcohol and subsequent functionalization. diva-portal.org |

Strategic Approaches for Stereocontrolled Fluorine Introduction into Cyclic Ethers

The introduction of a fluorine atom with specific stereochemistry is a critical step. Given the trans relationship between the fluorine at C4 and the amine at C3, the method of fluorination must be highly stereoselective.

One of the most reliable strategies involves the nucleophilic substitution of a leaving group with a fluoride ion source (e.g., potassium fluoride, tetrabutylammonium (B224687) fluoride). This SN2 reaction proceeds with an inversion of configuration. Therefore, to obtain the (4R)-fluoro configuration, the synthesis would require a precursor with an (4S)-hydroxyl group, which is first converted into a good leaving group (e.g., tosylate, mesylate, or triflate).

Asymmetric electrophilic fluorination represents another powerful approach for creating chiral C-F bonds. nih.gov This method uses a chiral catalyst, either a transition metal complex or a chiral organocatalyst, to deliver a fluorine atom from an electrophilic source (e.g., N-Fluorobenzenesulfonimide, NFSI) to one face of a double bond or an enolate. nih.gov In the context of this synthesis, a precursor such as a dihydrofuran could be subjected to asymmetric fluorination to set the stereocenter at C4.

A less common method involves the direct fluorination of the tetrahydrofuran ring itself, for instance, using reagents like potassium tetrafluorocobaltate(III). rsc.org However, such methods often lack stereocontrol and may lead to a mixture of isomers and over-fluorinated products, making them less suitable for the synthesis of a single stereoisomer. rsc.org

Table 2: Selected Methods for Stereocontrolled Fluorination

| Method | Reagent Example(s) | Mechanism | Stereochemical Control |

|---|---|---|---|

| Nucleophilic Substitution | KF, CsF, TBAF | SN2 | High (inversion of configuration at the reaction center). |

| Electrophilic Fluorination | NFSI with a chiral catalyst | Catalytic asymmetric addition | High (depends on the choice of chiral catalyst and substrate). nih.gov |

Methodological Considerations for Amine Functionality Installation

The installation of the amine group at the C3 position with (S) configuration also demands a stereospecific approach. Similar to fluorination, a common and reliable method is the SN2 displacement of a leaving group. Starting with a precursor having an alcohol at C3 with an (R) configuration, one can convert the hydroxyl into a tosylate or mesylate. Subsequent reaction with sodium azide introduces the azido (B1232118) group with inversion of stereochemistry to the (S) configuration. The azide is then readily reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation.

More modern methods, such as direct C-H amination, offer a more atom-economical approach. researchgate.net For example, visible light-enhanced C-H amination of cyclic ethers using iminoiodinanes has been developed. researchgate.net This method can functionalize the C-H bond adjacent to the ether oxygen. While powerful, achieving high diastereoselectivity in a molecule that already contains a stereocenter can be challenging and may depend heavily on substrate control.

Another strategy involves the use of transient cyclic imines. nih.gov A precursor amine could be oxidized in situ to a cyclic imine, which can then undergo a diastereoselective addition reaction to install the desired functionality at the adjacent carbon, though this is more suited for building the ring rather than functionalizing a pre-existing one. The synthesis of functionalized α-fluorinated amines can also be achieved from the reaction of imines with enol ethers, suggesting a convergent route where the C-N bond is formed with stereocontrol. researchgate.net

Table 3: Methodologies for Stereocontrolled Amine Installation

| Method | Key Reagents | Mechanism | Stereochemical Control |

|---|---|---|---|

| Azide Displacement & Reduction | 1. NaN32. LiAlH4 or H2/Pd | SN2 followed by reduction | High (inversion of configuration during the azide displacement). |

| Mitsunobu Reaction | Di-isopropyl azodicarboxylate (DIAD), PPh3, Phthalimide | SN2-type | High (inversion of configuration). |

| Direct C-H Amination | Iminoiodinanes, visible light | Radical or nitrenoid insertion | Stereoselectivity can be variable and is often substrate-dependent. researchgate.net |

Stereochemical Fidelity and Chiral Purity Determination in Synthetic Pathways

Diastereoselectivity and Enantioselectivity in Formation of Stereocenters

The synthesis of (3S,4R)-4-Fluorotetrahydrofuran-3-amine necessitates the controlled formation of two contiguous stereocenters at the C3 and C4 positions of the tetrahydrofuran (B95107) ring. The relative orientation of the amine and fluorine substituents defines the diastereomeric outcome (cis or trans), while the absolute configuration at each center determines the specific enantiomer.

Strategies to achieve high diastereoselectivity and enantioselectivity in the synthesis of substituted tetrahydrofurans and fluorinated amines often rely on substrate control, auxiliary control, or catalyst control. For instance, in the synthesis of substituted tetrahydrofurans, intramolecular cyclization reactions of acyclic precursors are a common approach. The stereochemical outcome of these cyclizations can be influenced by the existing stereocenters in the starting material or by the use of chiral catalysts. Similarly, the introduction of the fluorine and amine functionalities can be achieved through stereoselective reactions. For example, enantioselective fluorination and amination reactions of alkenes or other suitable precursors, often catalyzed by transition metal complexes with chiral ligands, can provide access to the desired stereoisomer. alfa-chemistry.comchemistryviews.org

In the context of fluorinated amines, the development of catalytic enantioselective methods for their synthesis has been a significant area of research. alfa-chemistry.comnih.gov These methods often involve the asymmetric hydrogenation of enamines, the hydroamination of alkenes, or the addition of nucleophiles to imines. The choice of catalyst and reaction conditions is crucial for achieving high levels of both diastereoselectivity and enantioselectivity.

The following table summarizes some common strategies for achieving stereocontrol in the synthesis of fluorinated heterocyclic amines:

| Strategy | Description | Key Factors | Potential Outcome for this compound |

| Substrate-Controlled Synthesis | An existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions. | Conformation of the substrate, nature of the reagents. | A chiral starting material with a pre-existing stereocenter can guide the formation of the C3 and C4 stereocenters with a specific relative and absolute configuration. |

| Chiral Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereoselective transformation. | Choice of chiral auxiliary, reaction conditions for attachment and removal. | A chiral auxiliary could be used to control the stereoselective introduction of the fluorine or amine group. |

| Catalyst-Controlled Synthesis | A chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. | Catalyst structure, metal center, ligand design. | Asymmetric fluorination or amination of a suitable tetrahydrofuran precursor using a chiral catalyst could directly yield the desired (3S,4R) enantiomer. |

| Enzymatic Synthesis | Enzymes are used as chiral catalysts to perform highly selective transformations. | Enzyme selection, substrate specificity, reaction conditions. | Biocatalytic methods could be employed for the asymmetric synthesis or resolution of the target compound. nih.gov |

Chiral Resolution Techniques (e.g., Enzymatic Kinetic Resolution)

When a synthetic route produces a racemic or diastereomeric mixture of 4-Fluorotetrahydrofuran-3-amine, chiral resolution techniques are employed to separate the desired stereoisomer. Enzymatic kinetic resolution (EKR) is a powerful and widely used method for this purpose due to the high enantioselectivity of enzymes. mdpi.com

In a typical EKR of a racemic amine, an enzyme, such as a lipase (B570770) or a transaminase, selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. nih.govresearchgate.net For example, a lipase could be used to acylate the amine with a specific acyl donor. Due to the enzyme's stereopreference, one enantiomer will be acylated at a much faster rate than the other. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by conventional chromatographic methods.

Transaminases are another class of enzymes that have shown great utility in the kinetic resolution of chiral amines. nih.govresearchgate.net They can selectively deaminate one enantiomer of a racemic amine, again allowing for the separation of the desired enantiomer. The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity for one enantiomer over the other. A high E value is indicative of a highly effective resolution.

The following table outlines the general steps involved in an enzymatic kinetic resolution of a racemic mixture of 4-Fluorotetrahydrofuran-3-amine:

| Step | Description | Key Considerations |

| 1. Enzyme and Reagent Selection | Choosing a suitable enzyme (e.g., lipase, protease, transaminase) and corresponding reagent (e.g., acyl donor for lipase). | Enzyme stereoselectivity, substrate tolerance, and stability under reaction conditions. |

| 2. Reaction | The racemic amine is incubated with the enzyme and reagent under optimized conditions (temperature, pH, solvent). | Monitoring the reaction progress to achieve approximately 50% conversion for optimal yield and enantiomeric excess of the unreacted enantiomer. |

| 3. Separation | The resulting mixture, containing one enantiomer in its original form and the other as a modified product, is separated. | Chromatographic techniques (e.g., column chromatography, HPLC) are commonly used for separation. |

| 4. Deprotection (if necessary) | The modified enantiomer may need to be converted back to the amine form. | The deprotection method should not affect the stereochemical integrity of the compound. |

Dynamic Kinetic Asymmetric Transformation (DyKAT) in Fluorinated Amine Synthesis

Dynamic kinetic asymmetric transformation (DyKAT) is a more advanced and efficient strategy that can theoretically convert a racemic starting material completely into a single enantiomer of the product. cas.cn This approach combines the kinetic resolution of a racemic substrate with an in-situ racemization of the less reactive enantiomer. princeton.edudntb.gov.ua

In the context of synthesizing this compound, a DyKAT process could involve the use of a chiral catalyst that selectively reacts with one enantiomer of a racemic precursor, while a second catalyst or condition simultaneously racemizes the remaining unreacted enantiomer. This allows for the continuous conversion of the racemic starting material into the desired enantiomerically pure product, overcoming the 50% yield limitation of traditional kinetic resolution.

The development of DyKAT processes for the synthesis of β-fluoro amines has been reported, demonstrating the feasibility of this approach for preparing chiral fluorinated compounds. cas.cnresearchgate.net A key challenge in developing a successful DyKAT is finding a racemization method that is compatible with the stereoselective reaction and does not lead to unwanted side products.

Influence of Fluorine on Conformational Preferences and Reactivity Profiles

The introduction of a fluorine atom into the tetrahydrofuran ring of this compound has a profound impact on its conformational preferences and reactivity. Fluorine is a small, highly electronegative atom that can engage in various non-covalent interactions, influencing the three-dimensional shape of the molecule. tandfonline.comnih.gov

The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. nih.govuomustansiriyah.edu.iq The substituents on the ring play a crucial role in determining the preferred conformation. The presence of the electronegative fluorine atom at the C4 position can lead to specific stereoelectronic effects, such as the gauche effect, which may favor conformations where the fluorine atom is in a gauche orientation relative to the ring oxygen or the adjacent amine group. chemtube3d.com These conformational preferences can, in turn, influence the molecule's ability to bind to biological targets.

The high electronegativity of fluorine also exerts a strong inductive effect, withdrawing electron density from neighboring atoms. tandfonline.com This can significantly affect the reactivity of the adjacent amine group at the C3 position. The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity (pKa) of the amine group. nih.gov This reduction in basicity can have important implications for the molecule's physiological properties and its behavior in chemical reactions. For example, a lower basicity might affect the protonation state of the amine at physiological pH and could influence its nucleophilicity in synthetic transformations. tandfonline.com

The following table summarizes the key effects of the fluorine atom on the properties of this compound:

| Property | Influence of Fluorine | Consequence |

| Conformation | Stereoelectronic effects (e.g., gauche effect) can stabilize specific ring puckering conformations. chemtube3d.com | Alters the three-dimensional shape of the molecule, which can affect its interaction with biological targets. |

| Basicity of the Amine Group | The strong electron-withdrawing inductive effect of fluorine reduces the electron density on the nitrogen atom. tandfonline.comnih.gov | Decreases the pKa of the amine, affecting its protonation state at physiological pH and its nucleophilicity. |

| Reactivity | The altered electronic properties of the molecule can influence its reactivity in various chemical transformations. | The nucleophilicity of the amine and the reactivity of other parts of the molecule may be modified. |

| Metabolic Stability | The C-F bond is generally more stable to metabolic oxidation compared to a C-H bond. tandfonline.com | Can lead to increased metabolic stability and a longer biological half-life. |

Mechanistic Insights into the Synthesis of 3s,4r 4 Fluorotetrahydrofuran 3 Amine

Elucidation of Reaction Mechanisms for Fluorination Reactions

The introduction of a fluorine atom at the C-4 position of a tetrahydrofuran (B95107) ring with (3S,4R) stereochemistry necessitates a highly stereoselective fluorination method. Typically, this is achieved through the reaction of a precursor alcohol with a fluorinating agent.

A common strategy involves the use of a nucleophilic or an electrophilic fluorinating reagent on a suitably protected tetrahydrofuran-3-ol derivative. For instance, a precursor such as (3R,4R)-tetrahydrofuran-3,4-diol, appropriately protected, could undergo conversion of one hydroxyl group into a good leaving group, followed by nucleophilic substitution with a fluoride (B91410) source (e.g., CsF, KF). However, achieving the desired syn stereochemistry between the amine and fluorine can be challenging via a standard S(_N)2 mechanism, which proceeds with inversion of configuration.

Alternatively, an electrophilic fluorination approach on an enol ether derived from a tetrahydrofuranone precursor could be employed. Reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are known to fluorinate enolates and other electron-rich species. The stereochemical outcome would be directed by the substrate's inherent stereochemistry and the reaction conditions.

Another plausible mechanism involves the ring-opening of an epoxide. A precursor like a 3,4-epoxytetrahydrofuran could be opened by a fluoride nucleophile. The regioselectivity and stereoselectivity of this ring-opening are governed by Baldwin's rules and the nature of the catalyst or solvent system used, potentially leading to the desired fluorohydrin intermediate.

Table 1: Common Fluorination Reagents and Their Mechanistic Features

| Reagent Class | Example(s) | General Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Nucleophilic | CsF, KF, Et₃N·3HF | S(_N)2 substitution of a leaving group (e.g., tosylate, mesylate) | Inversion of configuration |

| Electrophilic | Selectfluor®, NFSI | Addition to an electron-rich center (e.g., enolate, enol ether) | Substrate- and catalyst-dependent |

Mechanistic Studies of Amine Formation and Heterocycle Construction

The formation of the amine group at the C-3 position, cis to the fluorine at C-4, is another critical stereocontrolled step. A common method for introducing an amine is through reductive amination of a ketone or the reduction of an azide (B81097).

Starting from a (4R)-4-fluorotetrahydrofuran-3-one intermediate, reductive amination using an ammonia (B1221849) source and a reducing agent (e.g., sodium cyanoborohydride) could install the amine. The stereochemical outcome of the reduction of the intermediate imine would be crucial. The approach of the reducing agent is often directed by the steric hindrance of existing substituents on the ring, which could favor the formation of the desired (3S,4R) isomer.

Alternatively, an azide can be introduced via nucleophilic substitution of a suitable leaving group at the C-3 position of a fluorinated precursor. This reaction typically proceeds via an S(_N)2 mechanism, resulting in an inversion of stereochemistry. Therefore, to obtain the (3S) configuration, the starting material would need to have an (R) configuration at C-3 with a leaving group. The subsequent reduction of the azide, for instance using H₂/Pd-C or LiAlH₄, proceeds with retention of configuration to yield the primary amine.

The construction of the tetrahydrofuran heterocycle itself is often accomplished early in the synthetic sequence, starting from acyclic precursors derived from carbohydrates or other chiral pool materials. Intramolecular Williamson ether synthesis or acid-catalyzed cyclization of a diol are common strategies to form the five-membered ring.

Role of Catalysts in Directing Stereoselectivity and Reaction Pathways

Catalysts play a pivotal role in ensuring the high stereoselectivity required for the synthesis of (3S,4R)-4-Fluorotetrahydrofuran-3-amine.

In fluorination reactions, particularly those involving epoxide ring-opening, Lewis acid catalysts can coordinate to the epoxide oxygen, influencing the regioselectivity of the fluoride attack. Chiral Lewis acids could potentially be used to achieve enantioselective fluorination on a prochiral substrate.

For the amination step, especially in catalytic reductive amination or asymmetric hydrogenation of an enamine intermediate, transition metal catalysts are essential. Chiral phosphine (B1218219) ligands complexed with metals like rhodium, ruthenium, or iridium are known to induce high levels of enantioselectivity in hydrogenation reactions. The catalyst's chiral environment directs the approach of hydrogen to one face of the double bond, leading to the desired stereoisomer. For instance, a rhodium catalyst with a chiral bisphosphine ligand could stereoselectively reduce an enamine precursor to the (3S)-amine.

Enzyme-catalyzed reactions also offer a powerful tool. For example, a transaminase could be used to convert a fluorinated ketone precursor directly into the desired chiral amine with very high stereoselectivity, operating under mild conditions.

Table 2: Potential Catalytic Strategies and Their Roles

| Reaction Step | Catalyst Type | Potential Catalyst Example | Role in Synthesis |

|---|---|---|---|

| Asymmetric Fluorination | Chiral Lewis Acid | Chiral Titanium or Copper complexes | To control stereochemistry during fluorine introduction. |

| Asymmetric Hydrogenation | Chiral Transition Metal | Rhodium-DIPAMP, Ruthenium-BINAP | To direct stereoselective formation of the C-N bond. |

Identification and Characterization of Key Intermediates and Transition States

The synthesis of this compound would proceed through several key intermediates whose isolation and characterization are vital for understanding the reaction mechanism.

A likely key intermediate is a fluorinated ketone , (4R)-4-fluorotetrahydrofuran-3-one. This compound serves as the direct precursor for the stereoselective introduction of the amine group. Its formation would likely involve the oxidation of a corresponding fluorohydrin, (3S,4R)-4-fluorotetrahydrofuran-3-ol.

Another critical intermediate would be a protected tetrahydrofuran derivative with appropriate functional groups for fluorination and amination, such as a diol or an epoxy alcohol derived from a chiral starting material like D-xylose or L-arabinose.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of the key stereodetermining steps. For instance, modeling the transition state of the fluoride-opening of an epoxide ring in the presence of a Lewis acid could explain the observed regio- and stereoselectivity. Similarly, calculating the energies of the transition states for the catalytic hydrogenation of an enamine intermediate would reveal the origins of the facial selectivity and explain why the (3S,4R) product is favored. Characterization of these intermediates would be performed using standard spectroscopic techniques like NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography to confirm their structure and stereochemistry.

Derivatization and Subsequent Functionalization of 3s,4r 4 Fluorotetrahydrofuran 3 Amine

Chemical Transformations of the Amine Moiety (e.g., Protection, Acylation, Alkylation)

The primary amine of (3S,4R)-4-Fluorotetrahydrofuran-3-amine is a versatile functional handle that allows for a wide array of chemical modifications. These transformations are crucial for incorporating the scaffold into larger molecules, modulating its physicochemical properties, and synthesizing libraries of derivatives for structure-activity relationship (SAR) studies.

Key protecting groups applicable to the amine moiety include:

tert-Butoxycarbonyl (Boc): Installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions and hydrogenation but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, a mild method that preserves many other functional groups. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is installed using Fmoc-Cl or Fmoc-OSu and is notably labile under mild basic conditions (e.g., piperidine), making it orthogonal to both Boc and Cbz groups. masterorganicchemistry.comorganic-chemistry.org

| Protecting Group | Abbreviation | Installation Reagent | Common Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenation |

| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenation |

Acylation: Acylation of the amine group to form an amide is a fundamental transformation. This reaction is commonly used to link the fluorinated tetrahydrofuran (B95107) scaffold to carboxylic acids, effectively incorporating it into peptide chains or other complex molecules. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or HATU can be employed to facilitate amide bond formation. This derivatization reduces the basicity of the nitrogen atom and introduces a planar, hydrogen-bond-donating amide group, which can significantly influence the biological activity and conformational preferences of the final compound.

Alkylation: Direct alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. Reductive amination offers a more controlled method for synthesizing secondary amines, involving the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120). These modifications allow for the introduction of various alkyl or aryl substituents, providing a direct route to modulate properties such as lipophilicity, basicity, and steric profile.

Modifications and Functionalization of the Tetrahydrofuran Ring System

While the amine group is the most readily functionalized site, the tetrahydrofuran (THF) ring itself presents opportunities for further modification, although these transformations are generally more complex. Modern synthetic methods have enabled the functionalization of otherwise inert C-H bonds in cyclic ethers. organic-chemistry.org

Potential strategies for modifying the THF ring of the this compound scaffold include:

α-Oxy C(sp³)-H Functionalization: Recent advances in photoredox and nickel dual catalysis have enabled the arylation of C-H bonds adjacent to the oxygen atom in cyclic ethers. organic-chemistry.org Applying such a method could allow for the introduction of aryl or heteroaryl groups at the C2 or C5 positions of the tetrahydrofuran ring, significantly increasing molecular complexity.

Ring-Opening Reactions: Under specific acidic or Lewis acidic conditions, the tetrahydrofuran ring can undergo cleavage. While often an undesirable side reaction, this reactivity could be harnessed to transform the cyclic scaffold into a linear, functionalized chain, providing access to a different class of fluorinated building blocks.

Functionalization via Adjacent Groups: The existing fluorine and amine (or derivatized amine) groups can influence the reactivity of the ring. For instance, their electronic effects could direct metallation or other substitution reactions to specific positions on the THF core, although such transformations would require careful optimization to control regioselectivity.

Development of Diverse Fluorinated Building Blocks from this compound Scaffold

The true value of this compound lies in its role as a sophisticated scaffold for constructing a wide range of more complex fluorinated building blocks. olemiss.edunih.gov The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability by altering lipophilicity and basicity. nih.gov This scaffold provides a stereochemically defined core containing a fluorine atom, a feature that is highly sought after in modern drug design. researchgate.net

By combining the transformations described above, a multitude of derivative structures can be generated. The amine handle allows for the attachment of various functionalities, while the fluorinated THF core imparts unique conformational constraints and electronic properties. This dual functionality enables its use in creating diverse chemical libraries for screening against various biological targets.

The strategic importance of this scaffold is highlighted by its potential to generate novel chemical entities that are otherwise difficult to synthesize. researchgate.net For example, using the amine as an anchor point for further reactions, such as azide-alkyne cycloadditions after conversion to an azide (B81097), can lead to sp³-rich, triazole-containing structures that are valuable in drug discovery. nih.gov

| Initial Scaffold | Derivatization Strategy | Resulting Structural Class | Potential Application |

|---|---|---|---|

| This compound | Amide coupling with a protected amino acid | Fluorinated Peptidomimetics | Protease inhibitors, therapeutic peptides |

| This compound | Reductive amination with a heterocyclic aldehyde | Substituted Amines | GPCR ligands, kinase inhibitors |

| This compound | Conversion to azide followed by cycloaddition | Fluorinated Triazole Derivatives | Click chemistry, bio-conjugation |

| This compound | Sulfonylation with an arylsulfonyl chloride | Fluorinated Sulfonamides | Enzyme inhibitors, antibacterial agents |

Advanced Spectroscopic and Structural Elucidation of Synthetic Products and Intermediates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the unique properties of the fluorine-19 nucleus. nih.gov The ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio (providing 83% of the sensitivity of a proton), and a chemical shift range that is vastly larger than that for ¹H NMR. nih.gov This broad chemical shift range makes the fluorine nucleus highly sensitive to its local electronic environment, allowing for the detection of subtle structural and conformational differences. nih.govsouthampton.ac.uk

In the structural assignment of (3S,4R)-4-Fluorotetrahydrofuran-3-amine, ¹⁹F NMR provides a wealth of structural detail. southampton.ac.uk The spectrum would feature a distinct signal whose chemical shift is characteristic of a fluorine atom attached to a saturated heterocyclic ring. Crucial information is derived from the coupling of the fluorine nucleus to adjacent protons (²JHF) and those further away (³JHF, ⁴JHF). The magnitude of these coupling constants is highly dependent on the dihedral angle between the coupled nuclei, providing direct evidence for the trans relative stereochemistry between the fluorine at position 4 and the amine group at position 3.

By analyzing the splitting patterns in both the ¹⁹F and ¹H NMR spectra (e.g., using ¹H-¹⁹F Heteronuclear Single Quantum Coherence, or HSQC, experiments), the precise connectivity of the molecule can be confirmed. This multi-dimensional approach, correlating ¹⁹F shifts with those of ¹H and ¹³C, provides a comprehensive dataset for unambiguous structural assignment without requiring compound separation. nih.gov

| Technique | Parameter | Expected Information for this compound |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance in the region typical for alkyl fluorides, sensitive to solvent and substitution. |

| ¹⁹F NMR | Coupling Constants (J) | Characteristic ³JHF coupling constants with vicinal protons (H3 and H5 protons) that confirm the stereochemical relationship. |

| ¹H NMR | Coupling Constants (J) | Protons on C3 and C4 would show splitting due to coupling with the ¹⁹F nucleus, confirming the fluorine's position. |

| ¹³C NMR | Coupling Constants (J) | The carbon atoms C3 and C4 would exhibit large ¹JCF and smaller ²JCF couplings, respectively, confirming the F-C4 bond. |

X-ray Crystallographic Analysis for Absolute Configuration Determination

While NMR spectroscopy is excellent for determining the relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of every atom to be determined.

For this compound, obtaining a suitable single crystal, often as a salt like the hydrochloride or with a chiral resolving agent, is the first critical step. The diffraction data collected from this crystal allows for the refinement of a structural model that reveals precise bond lengths, bond angles, and torsional angles. Most importantly, the analysis can definitively establish the S configuration at the C3 stereocenter and the R configuration at the C4 stereocenter. This confirmation is vital, as biological activity is often highly dependent on the specific stereoisomer. The use of protein crystallography has similarly been employed to elucidate the structure of related molecules when bound in the active site of enzymes. nih.gov

| Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute configuration for a non-centrosymmetric structure. |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. |

Mass Spectrometry and Chromatographic Techniques for Purity and Identity Confirmation

Mass spectrometry (MS) and chromatography are fundamental techniques used in concert to confirm the identity and assess the purity of synthetic compounds.

Mass Spectrometry (MS) provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this compound, techniques such as electrospray ionization (ESI) would typically show a prominent ion corresponding to the protonated molecule [M+H]⁺. The measured m/z of this ion must match the calculated exact mass of the compound (C₄H₈FNO), thereby confirming its molecular formula and identity. High-resolution mass spectrometry (HRMS) can determine this mass with very high precision (to within a few parts per million), lending even greater confidence to the assignment. Intact protein mass spectrometry and untargeted LC-HRMS have proven effective in identifying and confirming the structure of related adducts in complex biological systems. nih.gov

Chromatographic Techniques , such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities. In a typical analysis, a pure sample should yield a single, sharp peak. The area under this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity of the sample, often expressed as a percentage. For chiral molecules, specialized chiral chromatography (either GC or HPLC with a chiral stationary phase) is essential to determine the enantiomeric excess (e.e.), ensuring that the desired (3S,4R) stereoisomer is not contaminated with its enantiomer.

| Technique | Purpose | Expected Result for a Pure Sample |

|---|---|---|

| LC-HRMS (ESI+) | Identity Confirmation | Observation of [M+H]⁺ ion with m/z matching the calculated exact mass of C₄H₉FNO⁺. |

| GC or HPLC | Purity Assessment | A single major peak, with purity typically >95-99% by peak area. |

| Chiral HPLC/GC | Enantiomeric Purity | A single peak corresponding to the desired enantiomer, indicating high enantiomeric excess. |

Computational and Theoretical Investigations of 3s,4r 4 Fluorotetrahydrofuran 3 Amine Systems

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and relative stability of different conformers of a molecule. For a flexible five-membered ring system like (3S,4R)-4-Fluorotetrahydrofuran-3-amine, the tetrahydrofuran (B95107) (THF) ring can adopt various puckered conformations, primarily described as envelope (E) and twist (T) forms. The presence of substituents—the amine and fluorine groups—at adjacent positions (C3 and C4) significantly influences the conformational equilibrium.

The stability of each conformer is dictated by a delicate balance of several factors:

Torsional Strain: The strain arising from the eclipsing of bonds around the ring.

Angle Strain: The deviation of bond angles from their ideal values.

Steric Interactions: Repulsive forces between the bulky substituents.

Stereoelectronic Effects: Interactions involving orbital overlaps, such as the gauche effect, which can be particularly significant with electronegative fluorine. The fluorine atom may favor a gauche orientation relative to the adjacent amine group or the ring oxygen due to stabilizing hyperconjugative interactions.

Computational studies on similar fluorinated alkanes and heterocycles have demonstrated that the polarity of the medium can dramatically influence conformational profiles. semanticscholar.org In the gas phase, intramolecular hydrogen bonding between the amine group (NH₂) and the fluorine atom or the ring oxygen can stabilize certain conformations. In a polar solvent, these intramolecular interactions compete with intermolecular hydrogen bonding with solvent molecules.

High-level quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or Møller-Plesset perturbation theory (MP2), are employed to accurately calculate the geometries and relative energies of these conformers. nih.gov The results of such an analysis allow for the prediction of the dominant conformation in different environments, which is crucial for understanding its biological activity and reactivity.

| Conformer | Ring Pucker | Dihedral Angle (F-C4-C3-N) | Relative Energy (kcal/mol, Gas Phase) | Dipole Moment (Debye) |

| I | ³E (Envelope) | 65.2° | 0.00 | 2.1 |

| II | E₄ (Envelope) | -155.1° | 1.85 | 3.5 |

| III | ³T₄ (Twist) | 45.8° | 0.45 | 2.8 |

| IV | E₃ (Envelope) | -58.9° | 1.20 | 3.1 |

Note: Data are hypothetical and for illustrative purposes to represent typical outputs of quantum chemical calculations.

Density Functional Theory (DFT) Studies for Reaction Mechanism Prediction and Stereoselectivity

Density Functional Theory (DFT) is a workhorse of computational chemistry for elucidating reaction mechanisms, predicting reactivity, and explaining stereoselectivity. mdpi.com For a molecule like this compound, DFT can be used to model a wide range of reactions, such as N-alkylation, N-acylation, or its participation as a chiral building block in more complex syntheses.

A typical DFT study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of reactants, products, intermediates, and transition states (TS) are fully optimized.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that reactants and products are energy minima (zero imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).

Energy Profiling: The relative energies of all stationary points on the potential energy surface are calculated to determine activation barriers and reaction energies.

The stereoselectivity of reactions involving this chiral amine can be rationalized by comparing the activation energies of competing diastereomeric transition states. researchgate.net For instance, in an acylation reaction with a chiral acyl chloride, four possible transition states could lead to two diastereomeric products. The fluorine atom and the THF ring can exert significant steric and electronic influence, directing the incoming reagent to one face of the amine. By calculating the energy difference (ΔΔG‡) between the lowest energy transition states leading to the different stereoisomers, the diastereomeric ratio (d.r.) of the products can be predicted. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can provide further insight by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) of the amine and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. mdpi.com

| Reaction Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Predicted Product |

| N-Acylation (Re-face attack) | TS-Re | 12.5 | (R)-Amide |

| N-Acylation (Si-face attack) | TS-Si | 14.8 | (S)-Amide |

| N-Alkylation (SN2) | TS-SN2 | 18.2 | Alkylated Amine |

Note: Data are hypothetical and for illustrative purposes to show how DFT can be used to compare competing reaction pathways.

Molecular Dynamics Simulations of Fluorinated Systems

While quantum chemical calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, particularly in a condensed phase like a solvent or a biological environment. researchgate.net MD simulations model the motion of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field.

For this compound, MD simulations can be used to:

Analyze Solvation: Investigate how water or other solvent molecules arrange around the solute, particularly around the polar amine and fluorine groups, by calculating radial distribution functions (RDFs).

Explore Conformational Dynamics: Observe transitions between different ring puckers and substituent orientations in real-time, providing a more dynamic picture than static quantum calculations.

Study Interactions with Biomolecules: Simulate the compound within the active site of a protein to assess its binding stability, key interactions (like hydrogen bonds), and the conformational changes it undergoes upon binding.

A significant challenge in simulating novel fluorinated molecules is the availability of accurate force field parameters. mdpi.com Standard force fields may not adequately describe the unique electronic properties of the C-F bond. Therefore, specific parameters for bond lengths, angles, dihedrals, and partial atomic charges often need to be developed and validated, typically by fitting them to high-level quantum chemical data. All-atom MD simulations are computationally intensive but provide a detailed view of molecular motion and interactions. nih.gov

| Simulation Parameter | Value/Description |

| System | One molecule of this compound |

| Solvent | TIP3P Water Box (10 Å buffer) |

| Force Field | AMBER with custom-derived fluorine parameters |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: This table represents a typical setup for an MD simulation of the target molecule in an aqueous environment.

In Silico Design Principles for Novel Fluorinated Chiral Scaffolds

The this compound scaffold serves as an excellent starting point for in silico drug design. Its rigid, chiral structure, decorated with a nucleophilic amine and a metabolically stable C-F bond, makes it an attractive core for building libraries of potential drug candidates. researchgate.net In silico design principles leverage computational tools to rationally design new molecules with desired properties, such as high binding affinity for a biological target and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov

Key in silico strategies that can be applied to this scaffold include:

Scaffold Decoration: The primary amine group can be used as an attachment point for a wide variety of chemical moieties (R-groups). Virtual libraries can be generated by computationally adding fragments from existing chemical databases.

Structure-Based Design: If the 3D structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of designed analogues. The fluorine atom can be strategically positioned to form favorable interactions (e.g., with backbone amides or polar residues) within the protein's active site. researchgate.net

Pharmacophore Modeling: A pharmacophore model, which defines the essential 3D arrangement of features required for biological activity, can be developed. Novel molecules incorporating the fluorinated THF scaffold can then be designed to match this pharmacophore.

Property Prediction: Computational models can predict key drug-like properties, such as solubility, membrane permeability, and potential toxicity, for the designed analogues, allowing for the prioritization of candidates for synthesis. nih.gov

| Derivative (R-group on Amine) | Target Protein | Predicted Binding Affinity (pIC₅₀) | Predicted LogP |

| -C(O)-Phenyl | Kinase A | 7.8 | 2.1 |

| -C(O)-Pyridin-2-yl | Protease B | 8.5 | 1.5 |

| -CH₂-Indole | GPCR C | 7.2 | 3.0 |

Note: Data are hypothetical and represent the output of a virtual screening and property prediction workflow for derivatives of the title compound.

Despite a comprehensive search for scientific literature and patent databases, there is a notable lack of specific, publicly available information detailing the strategic applications of This compound as a chiral synthon. While the compound is available from commercial suppliers, indicating its use in chemical synthesis, detailed research findings on its specific roles in modular synthesis, its incorporation into diverse molecular frameworks, or its contributions to the development of new chemical scaffolds are not documented in accessible scholarly articles or patents.

The field of fluorine chemistry is rich with examples of how the introduction of fluorine atoms can significantly alter the properties of organic molecules, making fluorinated building blocks highly valuable in medicinal chemistry and materials science. Chiral synthons, such as the requested compound, are particularly important for the stereoselective synthesis of complex target molecules.

However, without specific studies or publications detailing the applications of this compound, any article generated on this topic would be purely speculative and would not meet the required standards of scientific accuracy and detail. The following sections of the requested outline could not be substantiated with factual information from verifiable sources:

Strategic Applications of 3s,4r 4 Fluorotetrahydrofuran 3 Amine As Chiral Synthons

Contributions to the Development of Fluorine-Containing Scaffolds for Chemical Research

Therefore, it is not possible to generate the requested article with the required level of detail and scientific rigor. Further research and publication in the field may, in the future, shed light on the specific synthetic applications of this particular chiral synthon.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3S,4R)-4-Fluorotetrahydrofuran-3-amine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound can be synthesized via reductive amination of fluorinated tetrahydrofuran precursors using NaCNBH₃ in acidic media (e.g., AcOH/1,2-dichloroethane) to maintain stereocontrol . Fluorination strategies may involve electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution of hydroxyl precursors. Reaction temperature, solvent polarity, and chiral auxiliaries (e.g., L-proline derivatives) are critical for preserving the (3S,4R) configuration .

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

- Methodological Answer :

- Chiral HPLC/GC : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases to separate enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm stereochemistry .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tosylate salts) .

- Polarimetry : Measure optical rotation and compare with literature values for (3S,4R) enantiomers .

Advanced Research Questions

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Perform acylations or sulfonations below 0°C to minimize epimerization.

- Non-Acidic Conditions : Avoid strong acids; use buffered conditions (e.g., K₂CO₃/DCM) for amine protection .

- Steric Shielding : Introduce bulky protecting groups (e.g., Boc or Fmoc) to hinder nucleophilic attack at the stereocenter .

Q. How does fluorination at the C4 position affect the compound’s electronic and steric profile in catalytic applications?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions.

- Steric Effects : The C4-F substituent introduces torsional strain in the tetrahydrofuran ring, altering conformational equilibria.

- Computational Analysis : DFT studies (e.g., B3LYP/6-31G*) can quantify bond angles, charge distribution, and frontier molecular orbitals .

Q. How to resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer :

- Reproducibility Checks : Validate reaction parameters (e.g., solvent purity, inert atmosphere).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., elimination products from over-fluorination).

- Scale-Dependent Effects : Optimize stoichiometry for small vs. large-scale syntheses (e.g., excess fluorinating agents may degrade the amine at scale) .

Analytical and Stability Considerations

Q. What analytical techniques are most effective for characterizing degradation products of this compound under oxidative stress?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify oxidation products (e.g., hydroxylamines or nitro derivatives).

- Stability Studies : Accelerate degradation under UV light or H₂O₂ exposure, followed by HPLC tracking .

- EPR Spectroscopy : Detect radical intermediates formed during oxidation .

Q. How does the hydrochloride salt form of this compound influence its solubility and crystallinity?

- Methodological Answer :

- Salt Screening : Compare solubility in polar solvents (e.g., water, ethanol) vs. freebase.

- X-ray Diffraction : Analyze crystal packing efficiency and hydrogen-bonding networks in the salt form .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.